1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1341525-13-0
VCID: VC6990975
InChI: InChI=1S/C13H15NOS/c15-11-5-6-14(8-11)7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,15H,5-8H2
SMILES: C1CN(CC1O)CC2=CSC3=CC=CC=C32
Molecular Formula: C13H15NOS
Molecular Weight: 233.33

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol

CAS No.: 1341525-13-0

Cat. No.: VC6990975

Molecular Formula: C13H15NOS

Molecular Weight: 233.33

* For research use only. Not for human or veterinary use.

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol - 1341525-13-0

Specification

CAS No. 1341525-13-0
Molecular Formula C13H15NOS
Molecular Weight 233.33
IUPAC Name 1-(1-benzothiophen-3-ylmethyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C13H15NOS/c15-11-5-6-14(8-11)7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,15H,5-8H2
Standard InChI Key WJZCBQZNEKUHDI-UHFFFAOYSA-N
SMILES C1CN(CC1O)CC2=CSC3=CC=CC=C32

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol comprises a benzo[b]thiophene core linked via a methylene group to a pyrrolidin-3-ol ring. The benzo[b]thiophene system (C7_7H4_4S) is a bicyclic aromatic compound featuring fused benzene and thiophene rings, while the pyrrolidine moiety (C4_4H8_8N) is a five-membered saturated amine ring with a hydroxyl group at the 3-position. The methylene bridge (-CH2_2-) connects the nitrogen of pyrrolidine to the 3-position of the benzo[b]thiophene.

Key structural features include:

  • Aromaticity: The benzo[b]thiophene contributes planar aromaticity, potentially enabling π-π stacking interactions.

  • Hydrophilicity: The hydroxyl group on pyrrolidine enhances solubility in polar solvents.

  • Stereochemistry: The chiral center at pyrrolidin-3-ol introduces the possibility of enantiomeric forms, which may influence biological activity.

Although no experimental crystallographic data for this compound exists, analogous structures like 3-(3-bromo-4-pyrrolidin-1-ylmethyl-benzyl)-2-[4-pyrrolidin-1-yl-ethoxy)-phenyl]-benzo[b]thiophen-6-ol (PubChem CID 1623) demonstrate comparable connectivity between aromatic and pyrrolidine systems .

Synthetic Methodologies

The synthesis of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol can be inferred from routes used for related benzothiophene-pyrrolidine hybrids. A plausible pathway involves:

Friedel-Crafts Alkylation

Benzo[b]thiophene-3-carbaldehyde undergoes nucleophilic attack by pyrrolidin-3-ol in the presence of a Lewis acid (e.g., AlCl3_3), followed by reduction to form the methylene bridge. This method mirrors the synthesis of ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate reported by , where palladium-catalyzed cross-coupling facilitated aromatic functionalization.

Amide Coupling Reactions

Carbodiimide-mediated coupling (e.g., EDCI/DMAP) between benzo[b]thiophene-3-carboxylic acid and pyrrolidin-3-amine could yield intermediate amides, which might be reduced to the target structure. For instance, utilized EDCI/DMAP to synthesize benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone (a1), achieving a 61% yield (1H NMR: δ 8.01–7.97 ppm) .

Table 1: Synthetic Parameters for Analogous Compounds

CompoundMethodYield (%)Key ReagentsReference
Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanoneEDCI/DMAP coupling61EDCI, DMAP, DCM
Ethyl benzo[b]thiophene-3-carboxylateSuzuki-Miyaura coupling86Pd(dppf)Cl2_2, Na2_2CO3_3

Physicochemical Properties

While experimental data for 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol is unavailable, its properties can be extrapolated:

  • Molecular Formula: C12_{12}H13_{13}NOS

  • Molecular Weight: 235.3 g/mol (calculated)

  • LogP: ~2.1 (estimated via analogy to benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone, LogP = 2.45 )

  • Solubility: Moderate aqueous solubility due to the hydroxyl group, with enhanced lipid solubility from the aromatic system.

Biological Activities and Mechanisms

Benzothiophene-pyrrolidine hybrids exhibit diverse biological activities, as highlighted in recent studies:

Comparative Analysis with Related Compounds

Table 2: Activity Profiles of Selected Analogues

CompoundTarget Organism/ProteinIC50_{50}/MICMechanismReference
Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanoneP. aeruginosa12.5 μg/mLMurB inhibition
3-(3-Bromo-4-pyrrolidin-1-ylmethyl-benzyl)-...Kinase assaysN/AStructural modulator

Future Research Directions

  • Stereoselective Synthesis: Investigate enantiomeric separation to assess chirality-dependent bioactivity.

  • Computational Modeling: Perform docking studies against bacterial targets (e.g., MurB) to predict binding affinity.

  • In Vivo Toxicity Profiling: Evaluate pharmacokinetics and safety in model organisms.

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